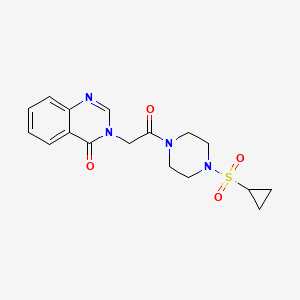

3-(2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-[2-(4-cyclopropylsulfonylpiperazin-1-yl)-2-oxoethyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S/c22-16(11-20-12-18-15-4-2-1-3-14(15)17(20)23)19-7-9-21(10-8-19)26(24,25)13-5-6-13/h1-4,12-13H,5-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQVZMJKUNWFPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of a quinazolinone derivative with a piperazine derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve optimal yields.

For example, the synthesis might begin with the preparation of a quinazolinone intermediate, which is then reacted with a piperazine derivative containing the cyclopropylsulfonyl group. The reaction conditions, such as the choice of solvent (e.g., ethanol, methanol), temperature (e.g., 60-80°C), and reaction time (e.g., 12-24 hours), are critical for the successful formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated control systems, and advanced purification techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of 377.4 g/mol. Its structure features a quinazolinone core, which is known for diverse biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Quinazolinone derivatives, including the compound , have been studied for their antimicrobial properties. Various studies have demonstrated that modifications at different positions on the quinazolinone ring can enhance antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antibacterial Efficacy

A study published in PMC details the synthesis of multiple quinazolinone derivatives and their evaluation against MRSA. Among these, certain analogs exhibited promising synergistic effects when combined with traditional antibiotics like piperacillin-tazobactam, enhancing their bactericidal efficacy .

| Compound | Activity | Synergistic Partner | Result |

|---|---|---|---|

| Compound 73 | Antibacterial | Piperacillin-tazobactam | Enhanced efficacy against MRSA |

Anticancer Properties

The quinazolinone scaffold has also been recognized for its anticancer potential. Research indicates that compounds containing this structure can inhibit various cancer cell lines by interfering with critical cellular pathways.

Case Study: Inhibition of Cancer Cell Proliferation

A study highlighted in MDPI evaluated the cytotoxic effects of various quinazolinone derivatives. The compound demonstrated significant inhibition of cell proliferation in several cancer types, suggesting its potential as a lead compound for developing new anticancer agents .

Neuroprotective Effects

Emerging research suggests that quinazolinones may also exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Case Study: Neuroprotection Mechanisms

Research investigating the interaction between quinazolinones and neuroprotective pathways has shown that these compounds can modulate oxidative stress responses and inflammatory pathways in neuronal cells. The antioxidant properties observed in some derivatives may contribute to their neuroprotective effects .

Mechanism of Action

The mechanism of action of 3-(2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Enzyme Inhibition

S-Substituted Quinazolinones

- Aliphatic-thio derivatives (e.g., compounds 2–4 in ): Exhibit potent hCA II inhibition (KI = 6.4–14.2 nM) compared to benzylthio analogs (KI = 66.5–173.4 nM) . The cyclopropylsulfonyl group in the target compound may enhance binding affinity due to the sulfonamide’s strong coordination with zinc in hCA active sites.

- Benzylthio derivatives (e.g., compound 5 in ): Show moderate hCA I inhibition (KI = 229.4 nM), outperforming bulkier analogs like 4-substituted benzylthio derivatives (KI = 256.8–740.2 nM) .

Urea-Linked Quinazolinones

Pharmacological Potential

- Antitumor Agents: Benzothiazole-piperazine hybrids (e.g., 4l and 9a in ) demonstrate antiproliferative activity, suggesting that the quinazolinone core in the target compound could be modified for similar applications .

Data Tables

Table 1: Key Properties of Selected Quinazolinone Derivatives

Table 2: Structural Comparison of Piperazine-Linked Compounds

Research Findings and SAR Insights

- Sulfonamide vs. Thio Groups : The target compound’s cyclopropylsulfonyl group may offer superior hCA inhibition compared to thio derivatives due to stronger zinc coordination, as seen in sulfonamide drugs .

- Urea vs. Sulfonyl Linkers : Urea derivatives (e.g., ) prioritize hydrogen bonding but may suffer from lower metabolic stability than sulfonamides .

- Aliphatic vs. Aromatic Substituents : Aliphatic chains (e.g., compound 2 in ) enhance hCA II inhibition over aromatic groups, suggesting the cyclopropyl group in the target compound balances hydrophobicity and steric effects .

Biological Activity

3-(2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their potential therapeutic effects, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and related case studies.

Chemical Structure and Properties

The chemical structure of 3-(2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 382.47 g/mol

- IUPAC Name : 3-(2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. A study highlighted that compounds similar to 3-(2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), PC3 (prostate cancer), and HT-29 (colon cancer) cells. The IC values for these compounds indicated a dose-dependent inhibition of cell growth, with some derivatives showing IC values as low as 10 µM .

| Cell Line | IC (µM) | Compound Tested |

|---|---|---|

| MCF-7 | 10 | A3 |

| PC3 | 10 | A3 |

| HT-29 | 12 | A3 |

Antibacterial Activity

The antibacterial potential of quinazolinones has also been documented. Preliminary evaluations demonstrated that certain derivatives possess marked activity against both Gram-positive and Gram-negative bacteria. For instance, compounds were tested against Bacillus subtilis and Escherichia coli, showing significant inhibition zones in agar diffusion assays .

The mechanisms underlying the biological activities of quinazolinones often involve the modulation of specific cellular pathways. For example, these compounds may inhibit key kinases involved in cell proliferation and survival pathways, thereby inducing apoptosis in cancer cells. The structural features of the compound, particularly the piperazine moiety and the cyclopropylsulfonyl group, are believed to enhance its binding affinity to target proteins .

Study on Quinazolinone Derivatives

A recent study synthesized a series of quinazolinone derivatives and evaluated their biological activity. Among these, one derivative showed promising results with an IC value of 10 µM against MCF-7 cells, indicating strong antiproliferative effects. The study concluded that modifications in the side chains significantly influenced the cytotoxicity profiles of these compounds .

Evaluation Against Drug-resistant Strains

Another research effort focused on evaluating the antibacterial efficacy of quinazolinones against drug-resistant bacterial strains. The results indicated that certain derivatives maintained effectiveness against resistant strains, suggesting a potential role for these compounds in treating infections caused by multi-drug resistant bacteria .

Q & A

Basic: What synthetic routes are available for preparing 3-(2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one, and how are intermediates characterized?

Answer:

The compound is typically synthesized via multi-step reactions involving:

Quinazolinone Core Formation : Condensation of anthranilic acid derivatives with carbonyl reagents (e.g., urea or thiourea) under acidic conditions.

Piperazine Substitution : Reaction of 2-chloromethylquinazolin-4(3H)-one intermediates with piperazine derivatives. Cyclopropylsulfonyl groups are introduced via sulfonylation of the piperazine nitrogen using cyclopropylsulfonyl chloride.

Characterization : Intermediates and final products are validated by ¹H/¹³C NMR (to confirm regiochemistry), HRMS (for molecular weight verification), and HPLC (≥95% purity). For example, analogous compounds like N-[2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl]-morpholin-4-carboxamide were confirmed via NMR and MS .

Basic: What in vitro assays are used to evaluate the biological activity of this compound?

Answer:

Common assays include:

- Antiproliferative Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated using nonlinear regression.

- Enzyme Inhibition : COX-1/COX-2 inhibition assays using purified enzymes and colorimetric detection (e.g., prostaglandin G2 conversion).

- Anti-HIV Screening : Viral replication inhibition in MT-4 cells, with EC₅₀ values reported (e.g., derivatives in Table 1 of showed EC₅₀ = 0.8–5.2 µM) .

- Antimicrobial Testing : Disk diffusion or microdilution methods against bacterial/fungal strains.

Advanced: How do structural modifications (e.g., piperazine sulfonylation, quinazolinone substitution) impact COX-2 selectivity?

Answer:

- Piperazine Sulfonylation : Cyclopropylsulfonyl groups enhance COX-2 selectivity by mimicking the arachidonic acid binding pocket. Analogous compounds with bulkier sulfonyl groups (e.g., benzothiazole derivatives) showed 10–50× selectivity for COX-2 over COX-1 .

- Quinazolinone Substitution : Electron-withdrawing groups at the 2-position (e.g., morpholine carboxamide) improve binding affinity via hydrophobic interactions. For example, 3-phenylthiourea derivatives exhibited IC₅₀ = 0.12 µM for COX-2 .

- Methodology : Docking studies (AutoDock Vina) and molecular dynamics simulations validate interactions with COX-2’s Val523 and Tyr355 residues.

Advanced: How can contradictory data between antiproliferative and anti-HIV activities be resolved?

Answer:

- Structural Analysis : Compare substituent effects. For example, benzothiazole-linked piperazines (e.g., 4l in ) showed anti-HIV activity (EC₅₀ = 1.2 µM) but lower cytotoxicity (CC₅₀ > 100 µM), while bulkier groups (e.g., adamantyl in ) favored COX inhibition.

- Mechanistic Prioritization : Use siRNA knockdown or gene expression profiling to identify primary targets (e.g., HIV reverse transcriptase vs. COX-2).

- Dose-Response Refinement : Perform assays at extended concentration ranges (e.g., 0.1–100 µM) to distinguish off-target effects .

Advanced: What strategies improve metabolic stability of quinazolinone-piperazine derivatives?

Answer:

- Cyclopropylsulfonyl Groups : Reduce CYP450-mediated oxidation compared to aryl sulfonides (e.g., t₁/₂ increased from 2.1 to 6.8 hours in microsomal assays).

- Deuterium Labeling : Replace labile hydrogen atoms (e.g., methyl groups) with deuterium to slow metabolism.

- In Silico Prediction : Tools like ADMET Predictor™ or MetaSite identify metabolic hotspots (e.g., N-dealkylation sites).

- Validation : LC-MS/MS analysis of plasma metabolites in rodent models .

Advanced: How can crystallography or computational modeling resolve ambiguities in regiochemistry?

Answer:

- Single-Crystal X-ray Diffraction : Determines absolute configuration, as seen in 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenyl-pyridazin-3(2H)-one ( ).

- DFT Calculations : Compare theoretical and experimental NMR chemical shifts (e.g., δ 7.2–8.1 ppm for quinazolinone protons).

- NOESY NMR : Identifies spatial proximity between piperazine and quinazolinone protons .

Basic: What analytical techniques ensure purity and stability of this compound during storage?

Answer:

- HPLC-DAD : Monitors degradation products (e.g., hydrolyzed sulfonamide).

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C for similar compounds).

- ICH Guidelines : Long-term stability studies at 25°C/60% RH, with sampling at 0, 3, 6, and 12 months .

Advanced: What SAR trends optimize α1-adrenoceptor antagonism in related quinazolinones?

Answer:

- Piperazine Chain Length : Ethyl spacers (vs. methyl) improve binding to α1A subtypes (Ki = 0.4 nM) by extending into hydrophobic pockets.

- Electron-Deficient Quinazolinones : Nitro or chloro substituents at position 6 enhance affinity (e.g., 13a-l in showed IC₅₀ = 8–15 nM).

- In Vivo Validation : Tail-flick analgesia assays in rodents confirm dose-dependent α1 blockade .

Table 1: Key Biological Data for Analogous Compounds

| Compound | Activity (IC₅₀/EC₅₀) | Target | Reference |

|---|---|---|---|

| 4l ( ) | 1.2 µM (Anti-HIV) | HIV-1 RT | |

| 114 ( ) | 0.12 µM (COX-2) | Cyclooxygenase | |

| 13a ( ) | 8 nM (α1-Adrenoceptor) | GPCR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.